molecular formula C9H7FO3 B2473095 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 89197-63-7

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B2473095
CAS No.: 89197-63-7
M. Wt: 182.15
InChI Key: QLNKTQSTCJIKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the molecular formula C9H7FO3.

Preparation Methods

The synthesis of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives such as:

The uniqueness of this compound lies in its specific fluorine substitution, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and findings from various studies.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C9H7FO3
  • CAS Number: 89197-63-7
  • Key Features: The presence of a fluorine atom significantly influences its biological reactivity and pharmacokinetic profile compared to other benzofuran derivatives.

This compound exhibits a variety of biological activities through multiple mechanisms:

Target Interactions

  • Enzyme Inhibition: This compound interacts with cytochrome P450 enzymes, crucial for drug metabolism, which may affect the pharmacokinetics of co-administered drugs.
  • PARP-1 Inhibition: It has been shown to inhibit Poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair. In vitro studies report an IC50 value of approximately 2.12 μM for its PARP inhibitory activity .

Cellular Effects

  • Cell Growth Inhibition: Significant inhibitory effects on various cancer cell lines have been reported, suggesting potential as an anticancer agent. For example, in BRCA2-deficient cells, it demonstrated notable cytotoxicity .
  • Modulation of Signaling Pathways: The compound influences pathways such as MAPK/ERK, which are critical for cell proliferation and differentiation.

Bioactivity Spectrum

This compound exhibits a broad range of biological activities:

  • Antitumor Activity: Studies indicate that it can inhibit the growth of different cancer cell types.
  • Antibacterial and Antifungal Properties: Preliminary data suggest effectiveness against certain bacterial strains and fungi.
  • Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been noted, although further research is needed to elucidate these effects fully.

Case Studies and Experimental Data

StudyFindingsIC50 Values
Interaction with cytochrome P450 enzymes; influences drug metabolismN/A
PARP inhibition in BRCA2-deficient cells2.12 μM
Potent inhibition of KARPAS422 cell growth12 nM

These findings highlight the compound's potential as a therapeutic agent in cancer treatment and its role in modulating important biochemical pathways.

Structure-Activity Relationship (SAR)

The presence of the fluorine atom at the 5-position enhances the compound's potency compared to its non-fluorinated analogs. Substitutions at various positions on the benzofuran scaffold can lead to significant variations in biological activity, emphasizing the importance of molecular design in drug development .

Properties

IUPAC Name

5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNKTQSTCJIKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C1C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89197-63-7
Record name 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Fluorobenzofuran-2-carboxylic acid (2.4 g) was added to aqueous sodium hydroxide solution (3.3 g of sodium hydroxide in 50 ml of water). Sodium amalgam was added over 20 minutes (prepared from 1.1 g of sodium and 42 g of mercury). After a further 21/2 hours the solution was left to stand over the amalgam overnight. The mercury was separated and the solution filtered and then treated with excess 4 M sulphuric acid. The precipitated acid was filtered off and dried over P2O5 in vacuo (1.5 g) I.R. νmax 1720 cm-1.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
catalyst
Reaction Step Two
[Compound]
Name
amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 500 ml round-bottomed flask that contained a solution of (5-fluoro-2,3-dihydro-benzofuran-2-yl)-methanol (3.0 g, 17.8 mmol) in 100 ml of acetonitrile was added a solution of potassium bicarbonate (7.14 g, 71.4 mmol, 4 eq) in 30 ml of water. The mixture was cooled to 0° C. and TEMPO (56 mg, 0.36 mmol, 2 mol %) was added, followed by the dropwise addition of NaOCl(aq) (60 ml, 1.1 eq). The mixture was then stirred for 1.5 hours at room temperature. The pH was then adjusted to 4 using aqueous hydrogen chloride (3N). The mixture was then extracted with 3×80 ml of ethyl acetate. The organic fractions were combined, dried over magnesium sulfate, filtered and then concentrated under vacuum to provide 2.0 grams of the crude product as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.14 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
56 mg
Type
catalyst
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.